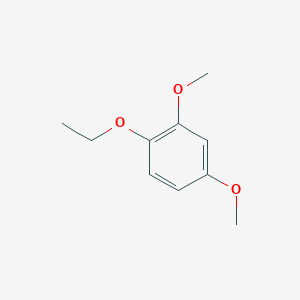

1-Ethoxy-2,4-dimethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethoxy-2,4-dimethoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by an ethoxy group and two methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2,4-dimethoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced separation techniques are often employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ethers or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,4-dimethoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-ethoxy-2,4-dimethoxybenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and binding to specific proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-2,4-dimethoxybenzene: Similar structure but with one less ethoxy group.

1-Ethoxy-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: 1-Ethoxy-2,4-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups can influence its solubility, boiling point, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

1-Ethoxy-2,4-dimethoxybenzene, also known as a derivative of dimethoxybenzene, is an organic compound with potential biological activities. This article explores its biological properties, focusing on its effects in various biological systems, including its role in pest attraction, potential therapeutic applications, and safety assessments.

- Chemical Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

- Boiling Point : Approximately 212 °C

- Solubility : Soluble in organic solvents like ether and slightly soluble in water.

Pest Attraction Studies

Research has demonstrated that this compound has significant attractant properties for certain agricultural pests. A study conducted by Ventura et al. (2009) highlighted its effectiveness in luring Diabrotica speciosa, a major pest affecting crops in South America. The study utilized traps baited with this compound, which resulted in significantly higher captures compared to control traps:

| Trap Type | Beetle Captures |

|---|---|

| Control (acetone only) | Low |

| This compound | High |

The results indicate that the compound could be utilized in integrated pest management strategies to control pest populations effectively.

Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies. It is posited that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, related compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. However, specific studies directly assessing the biological activity of this compound remain limited.

Safety Assessments

Safety evaluations are crucial for understanding the implications of using this compound in consumer products. A comprehensive safety assessment indicated that structural analogs do not present significant genotoxic or clastogenic risks. For instance, 1,4-dimethoxybenzene was tested for mutagenic effects using the Ames test and was found to be non-mutagenic at concentrations up to 5000 μg/plate .

Case Study 1: Attractant Efficacy

In field experiments conducted in Brazil, traps lured with this compound captured significantly more D. speciosa than controls. The study employed a randomized block design with three replicates and analyzed data using ANOVA to confirm statistical significance.

Case Study 2: Safety Evaluation

A safety evaluation involving human skin sensitization tests indicated no adverse reactions when subjects were exposed to formulations containing this compound at typical use concentrations. The findings suggest that it may be safe for use in cosmetic applications .

Eigenschaften

IUPAC Name |

1-ethoxy-2,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-13-9-6-5-8(11-2)7-10(9)12-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQOZJUQIYDMCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601607 |

Source

|

| Record name | 1-Ethoxy-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-36-6 |

Source

|

| Record name | 1-Ethoxy-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.